molecular formula C24H25N5O3S B11674175 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide

Cat. No.: B11674175
M. Wt: 463.6 g/mol
InChI Key: OGZYNEXIFWJMMZ-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, an azepane ring, and a benzoxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Final Coupling Reaction: The final step involves coupling the indole-azepane intermediate with the benzoxazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or benzoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide is unique due to its combination of an indole core, azepane ring, and benzoxazole moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C24H25N5O3S/c30-21(15-33-24-25-18-10-4-6-12-20(18)32-24)26-27-22-17-9-3-5-11-19(17)29(23(22)31)16-28-13-7-1-2-8-14-28/h3-6,9-12,31H,1-2,7-8,13-16H2

InChI Key

OGZYNEXIFWJMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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